Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate
Description
Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate (CAS: 1383802-16-1) is a pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 5 and a methyl ester at position 2. This compound is cataloged with 95% purity (QK-7472, MFCD25542311) and is utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . Its Boc group enhances stability during synthetic reactions, allowing selective deprotection under acidic conditions.
Properties
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(16)14-7-5-12-8(13-6-7)9(15)17-4/h5-6H,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKIRCYUEHIGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(N=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine and its derivatives have been associated with antiviral, anticancer, antioxidant, and antimicrobial activity, suggesting a broad range of potential targets.
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties. This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the neuroprotective and anti-inflammatory properties of pyrimidine derivatives, it’s plausible that the compound may influence pathways related to inflammation and neuronal function.
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives have been known to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity. This suggests that Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate could interact with a variety of enzymes, proteins, and other biomolecules, potentially influencing their function or activity.
Biological Activity
Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate (CAS Number: 1383802-16-1) is a pyrimidine derivative with significant potential in pharmaceutical applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
This compound acts primarily as a Michael acceptor, engaging in nucleophilic addition reactions with thiols. This property allows it to interact with various biological targets, influencing signaling pathways and potentially leading to therapeutic effects. The compound's electrophilic nature is crucial for its biological interactions, making it a candidate for drug development in areas such as cancer therapy and anti-inflammatory treatments .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity by inhibiting heat shock proteins (Hsp90). Inhibitors of Hsp90 disrupt the protein's function, leading to the degradation of client proteins involved in tumor growth and survival. A study demonstrated that derivatives of this compound could effectively inhibit Hsp90, suggesting potential use in cancer therapeutics .
Anti-inflammatory Effects
The compound's ability to modulate thiol signaling pathways may also confer anti-inflammatory properties. By interacting with key regulatory proteins through Michael addition reactions, it can alter inflammatory responses at the cellular level. This mechanism has been explored in various studies focusing on nitroalkene fatty acids, which share similar reactivity profiles .
Case Studies
-
Synthesis and Evaluation of Pyrimidine Derivatives :
- A study synthesized novel triazole-pyrimidine hybrids using this compound as a precursor. These hybrids demonstrated enhanced biological activity against specific cancer cell lines, highlighting the compound's versatility in drug design .
- Inhibition of Hsp90 :
Data Table: Biological Activities of this compound Derivatives
Scientific Research Applications
Pharmaceutical Development
Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate serves as a crucial building block in the synthesis of bioactive molecules. Its structural features enable the exploration of various biological activities:
- Neuroprotective Agents : Studies have indicated its potential as a neuroprotective and anti-neuroinflammatory agent, particularly relevant in neurodegenerative diseases and conditions such as ischemic stroke and traumatic brain injury. The compound has shown significant inhibition of nitric oxide and tumor necrosis factor-alpha production in LPS-stimulated human microglia cells, indicating its therapeutic potential in neurological disorders.
Organic Synthesis
The compound is utilized as a precursor in synthesizing novel triazole-pyrimidine hybrids, which exhibit promising pharmaceutical properties. The synthetic routes involve coupling reactions that yield diverse derivatives with varying biological activities.
Antioxidant and Antimicrobial Studies
Research has been conducted to evaluate the antioxidant and antimicrobial properties of pyrimidine derivatives, including this compound. These studies typically involve assessing the compound's ability to scavenge free radicals and inhibit microbial growth in vitro, showcasing its potential utility in developing new antimicrobial agents.
Case Studies
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Neuroprotection | Cell viability assays (MTT), ELISA, qRT-PCR | Significant anti-neuroinflammatory properties observed; potential for treating neurodegenerative diseases. |
| Synthesis of Triazole-Pyrimidine Hybrids | Reaction with various reagents followed by purification | Successful synthesis of hybrids demonstrating diverse biological activities. |
| Antioxidant Activity | Free radical scavenging assays | Effective at inhibiting oxidative stress markers; potential for use in antioxidant formulations. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate with structurally or functionally related pyrimidine and heterocyclic derivatives.
Structural and Functional Group Comparisons
Physical Properties
Melting Points :
- Solubility: Methyl and ethyl esters (e.g., target compound vs. ethyl 4-amino-2-methylpyrimidine-5-carboxylate) exhibit differing lipophilicity, affecting solubility in polar solvents.
Preparation Methods
Direct Synthesis via Nucleophilic Substitution and Cyclization
Method Overview:
This approach involves the initial formation of a pyrimidine core through nucleophilic substitution reactions, followed by Boc-protection of amino groups and esterification at the pyrimidine-2-carboxylate position.
Preparation of the pyrimidine ring:
The core pyrimidine ring can be constructed via the reaction of β-dicarbonyl compounds with amidines or urea derivatives under cyclization conditions. For example, the condensation of malononitrile derivatives with formamidine acetate yields the pyrimidine nucleus.Introduction of amino substituents:
The amino group at the 5-position is introduced through nucleophilic substitution of halogenated pyrimidine precursors or via direct amination reactions using ammonia or amines under catalytic conditions.Protection of amino groups:
The amino group is protected with tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps. This is achieved by treating the amino pyrimidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.Esterification at the 2-position:
The carboxylate group at position 2 is esterified with methyl alcohol under acidic or catalytic conditions, often using methanol and catalytic amounts of acid (e.g., sulfuric acid).
Research Data:
Patents such as KR20220028206A describe similar methods where the pyrimidine core is synthesized via cyclization of suitable precursors, followed by Boc protection and esterification steps, emphasizing the importance of regioselectivity and yield optimization.
Multistep Synthesis via Heterocyclic Building Blocks
Method Overview:
This method involves synthesizing heterocyclic intermediates like β-enamino diketones, which then undergo cyclization to form the pyrimidine ring, followed by functionalization.
Preparation of β-enamino diketones:
Starting from protected piperidine acids or related derivatives, β-enamino diketones are synthesized via condensation reactions with Meldrum’s acid derivatives and subsequent methanolysis.Cyclization to pyrimidine:
The β-enamino diketones react with amidines or hydrazines to form the pyrimidine ring through cyclization, often under reflux or microwave irradiation to improve yields.Protection and esterification:
The amino group at the 5-position is protected with Boc groups, and the carboxylate at position 2 is methylated using methyl iodide or dimethyl sulfate in the presence of base.
Research Data:
The synthesis of methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate from β-enamino diketones has been detailed in recent patent literature, emphasizing regioselectivity and reaction condition optimization.
Catalytic Cross-Coupling and Functionalization
Method Overview:
Advanced methods involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various substituents at the pyrimidine ring, followed by Boc protection and esterification.
Formation of halogenated pyrimidine precursors:
Synthesis begins with halogenated pyrimidines (e.g., 2-chloropyrimidine derivatives).Cross-coupling reactions:
Coupling with boronic acids or alkynes introduces desired substituents at the 5-position.Protection and esterification:
The amino group is protected with Boc, and the carboxylate is methylated.
Research Data:
Recent synthetic pathways have utilized palladium-catalyzed cross-coupling to diversify the pyrimidine core, as described in complex heterocyclic synthesis studies.
Summary Data Table of Preparation Methods
Research Findings and Optimization
Reaction Conditions:
Solvent choice significantly affects regioselectivity and yield. Ethanol and acetonitrile are preferred solvents for high regioselectivity, with reaction times optimized between 1-18 hours.Protection Strategy:
Boc protection is typically achieved using di-tert-butyl dicarbonate under basic conditions, ensuring stability during subsequent methylation or coupling steps.Yield Data: Typical yields for key steps range from 54% to 78%, with regioselectivity exceeding 99% under optimized conditions.
Q & A
Q. What are the recommended synthetic routes for Methyl 5-((tert-butoxycarbonyl)amino)pyrimidine-2-carboxylate?
The compound is synthesized via a multi-step approach. A key intermediate, methyl 5-aminopyrimidine-2-carboxylate, is first functionalized with a tert-butoxycarbonyl (Boc) protecting group. For example, bis(pentafluorophenyl) carbonate (BPC) and triethylamine are used to introduce the Boc group under mild conditions (20–25°C) in anhydrous tetrahydrofuran (THF). Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >95% purity . Alternative routes may employ Boc-anhydride with catalytic DMAP in dichloromethane, but yields vary depending on steric hindrance .
Q. How can researchers confirm the structural integrity of this compound?
Characterization requires a combination of analytical techniques:
- NMR : H and C NMR confirm regioselective Boc protection (e.g., downfield shifts for NHBoc protons at δ 8.2–8.5 ppm and carbonyl carbons at δ 155–160 ppm).
- LCMS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 312.1422 for CHNO) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98% by AUC).
Q. What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (NIOSH-approved N95 mask) is required if airborne particulates exceed 1 mg/m³ .
- Storage : Store at 2–8°C in amber vials under nitrogen to prevent hydrolysis of the Boc group. Avoid exposure to acids, bases, or moisture, which degrade the compound .
- First Aid : In case of skin contact, wash with 10% ethanol/water; for eye exposure, irrigate with saline for 15 minutes .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up?
- Catalysis : Replace triethylamine with Hunig’s base (DIPEA) to minimize side reactions during Boc protection, improving yields from 65% to 82% .
- Solvent Optimization : Switch from THF to dimethylacetamide (DMAc) at 50°C reduces reaction time by 40% .
- Workflow : Implement continuous flow chemistry for intermediates to enhance reproducibility and reduce batch variability .
Q. How do stability studies inform experimental design for this compound?
Accelerated stability testing (40°C/75% RH for 14 days) reveals:
- Hydrolysis : The Boc group degrades at pH <5 (e.g., in acidic buffers), forming methyl 5-aminopyrimidine-2-carboxylate. Use neutral buffers (pH 6.5–7.5) for biological assays .
- Photostability : UV light (254 nm) induces dimerization; amber glassware or light-blocking containers are essential .
Q. What strategies resolve contradictions in reported pharmacological activity?
Discrepancies in receptor binding data (e.g., IC values for kinase inhibition) arise from assay conditions. To address this:
- Assay Standardization : Use ATP concentrations matching physiological levels (1–10 mM) and validate with positive controls (e.g., staurosporine) .
- Structural Analogues : Compare activity with derivatives lacking the Boc group to isolate steric/electronic effects .
- Molecular Dynamics : Simulate binding interactions with target proteins (e.g., EGFR TKIs) to identify key hydrogen bonds (e.g., pyrimidine N1 with Lys721) .
Q. How is this compound utilized in targeted drug delivery systems?
- Prodrug Design : The Boc group is cleaved enzymatically (e.g., by esterases in vivo) to release active 5-aminopyrimidine moieties.
- Conjugation : Attach via carbodiimide coupling to PEGylated nanoparticles, enhancing solubility and tumor targeting (e.g., 85% cellular uptake in HeLa cells) .
Methodological Considerations
- Data Analysis : Use multivariate regression to correlate reaction parameters (temperature, solvent polarity) with yield .
- Ethics : Disclose stability limitations in publications to ensure reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
